molecular formula C18H20O B1360618 3-(2,6-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898754-26-2

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone

Cat. No. B1360618
CAS RN: 898754-26-2
M. Wt: 252.3 g/mol
InChI Key: SSNMYNDNVJONTF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone, also known as DMPPM, is a synthetic compound that has been used extensively in scientific research. It is a white powder with a molecular weight of 240.3 g/mol and a melting point of 172-174°C. It is an aromatic ketone that is insoluble in water and is soluble in ethanol and other organic solvents. DMPPM is a versatile compound used in a variety of applications, including organic synthesis, enzyme inhibition, and pharmacological studies.

Scientific Research Applications

Chemical Reactions and Catalysis

  • Rhodium-Mediated C–C Bond Activation : Research demonstrates that compounds like 2-(2′,6′-dimethylphenylazo)-4-methylphenol undergo rhodium-assisted C–C bond activation, leading to interesting chemical transformations, which may involve 3-(2,6-Dimethylphenyl)-2'-methylpropiophenone (Baksi et al., 2007).

  • Palladium-Catalyzed Reactions : Another study highlights the use of 2-Hydroxy-2-methylpropiophenone in palladium-catalyzed reactions with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004).

Material Science and Polymer Synthesis

  • Synthesis of Poly(phenylene ether) : In the field of materials science, 2,6-dimethylphenol, a related compound, is used in the synthesis of photosensitive and thermosetting poly(phenylene ether) for potential applications in high-performance materials (Matsumoto et al., 2005).

  • Development of Thermosetting Polymers : Additionally, thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s have been developed, highlighting the role of dimethylphenol derivatives in creating high-temperature resistant materials (Fukuhara et al., 2004).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-6-9-14(2)16(13)11-12-18(19)17-10-5-4-7-15(17)3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMYNDNVJONTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644770
Record name 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone

CAS RN

898754-26-2
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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